molecular formula C25H18FN3O3S2 B14978248 3-[({2-[(2-Fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid

3-[({2-[(2-Fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid

Cat. No.: B14978248
M. Wt: 491.6 g/mol
InChI Key: JSGUEGYSDZBXGS-UHFFFAOYSA-N
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Description

3-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorophenyl and phenylsulfanyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-AMIDO)BENZOIC ACID stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H18FN3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

3-[[2-[(2-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carbonyl]amino]benzoic acid

InChI

InChI=1S/C25H18FN3O3S2/c26-20-12-5-4-7-17(20)15-33-25-27-14-21(34-19-10-2-1-3-11-19)22(29-25)23(30)28-18-9-6-8-16(13-18)24(31)32/h1-14H,15H2,(H,28,30)(H,31,32)

InChI Key

JSGUEGYSDZBXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=CC(=C3)C(=O)O)SCC4=CC=CC=C4F

Origin of Product

United States

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